molecular formula C16H11NO4 B2735031 1,3-Dioxo-2-o-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid CAS No. 110768-31-5

1,3-Dioxo-2-o-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B2735031
CAS No.: 110768-31-5
M. Wt: 281.267
InChI Key: XVDRNJOUTFCUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,3-Dioxo-2-o-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as phthalimides . These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety . They are imide derivatives of phthalic anhydrides .

Scientific Research Applications

Synthesis of Integrin Antagonists

A study elaborates on the synthesis of 5-carbonyl-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid integrin antagonists, highlighting the compound's role in the development of potential therapeutic agents. The process involves the reaction of 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid with β-alanine benzyl ester p-toluenesulfonate, leading to target compounds with potential biological significance (Deng, Shen, & Zhong, 2003).

Heparanase Inhibition

Another significant application is found in the development of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives as novel classes of small molecule heparanase inhibitors. These compounds display potent heparanase inhibitory activity and selectivity, with potential implications for anti-angiogenic effects, serving as valuable tools for biological research and therapeutic agent design (Courtney et al., 2004).

Capillary Electrophoresis of Amino Sugars

The compound has also been used in the development of methods for capillary electrophoresis of amino sugars with laser-induced fluorescence detection. This application showcases the compound's utility in analytical chemistry for the sensitive detection of biological molecules, with implications for research in glycoproteins and polysaccharides (Liu, Shirota, & Novotny, 1991).

Aromatic Aminooxygenation of Alkenes

Palladium-catalyzed aerobic aminooxygenation of alkenes for the preparation of isoindolinones demonstrates a synthetic application, where 1 atm of oxygen is used as the oxidant. This process highlights the compound's relevance in organic synthesis, facilitating the creation of functionalized isoindolinones with potential pharmaceutical relevance (Kou et al., 2015).

Mechanism of Action

The mechanism of action for this compound is not specified in the resources I have. As a phthalimide derivative, its biological activity may be related to this class of compounds, but specific details would depend on the context of use .

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming product identity and/or purity . All sales are final .

Future Directions

The future directions for this compound are not specified in the resources I have. Its use would likely depend on the specific research or industrial context. As a unique chemical provided by Sigma-Aldrich, it may have potential applications in various fields of research .

Properties

IUPAC Name

2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c1-9-4-2-3-5-13(9)17-14(18)11-7-6-10(16(20)21)8-12(11)15(17)19/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDRNJOUTFCUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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